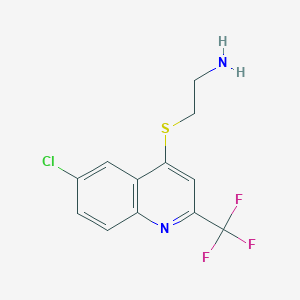

4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-[6-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2S/c13-7-1-2-9-8(5-7)10(19-4-3-17)6-11(18-9)12(14,15)16/h1-2,5-6H,3-4,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYGVVYHETUPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline typically involves the following steps:

Starting Material: The synthesis begins with a quinoline derivative, such as 6-chloro-2-(trifluoromethyl)quinoline.

Thioether Formation: The quinoline derivative is reacted with 2-aminoethanethiol under basic conditions to form the thioether linkage. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative with a molecular formula of C12H11ClF3N2S and a molecular weight of 272.29 g/mol. This compound has a chloro group at the 6-position, a trifluoromethyl group at the 2-position, and an aminoethylthio side chain at the 4-position. These substituents give it unique properties and potential applications in pharmaceuticals.

Chemical Properties and Reactivity

The chemical reactivity of 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline is due to its functional groups. The chloro group can undergo nucleophilic substitution reactions, while the amino group can participate in various coupling reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design. The thioether linkage may facilitate interactions with biological targets through sulfur-containing motifs.

Synthesis

The synthesis of 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline typically involves several steps that can be optimized based on available reagents and desired yields.

Potential Applications

4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline and other quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . Preliminary studies suggest that 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline may possess significant activity against certain cancer cell lines and could be effective in treating infections caused by resistant strains of bacteria. Its structure allows for interactions with various biological targets, potentially leading to novel therapeutic agents.

Other potential applications of quinoline derivatives:

- Highly efficient protective agents have been discovered among quinoline derivatives, with a large therapeutic spectrum of action . The quinoline derivatives contained methyl, trifluoromethyl, methoxyl, and chlorine in the ring, with 2-6 methylene units .

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can be used as an intermediate for the synthesis of antitubercular and antiplasmodial agents .

- Nitroaromatic antibiotics, including quinolone, find use in the treatment of Heliobacter pylori infections and tuberculosis .

Biological Activity

The compound 4-(2-aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a trifluoromethyl group at the 2-position, a chlorine atom at the 6-position, and an aminoethylthio group at the 4-position. These modifications are crucial for its biological activity.

Antimicrobial Activity

Antimalarial Properties

Research indicates that quinoline derivatives exhibit significant antimalarial activity. For instance, compounds structurally similar to our target compound have shown promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition of drug-resistant strains. The introduction of trifluoromethyl and sulfur-containing groups has been associated with enhanced selectivity and potency in these compounds .

Antibacterial Activity

The antibacterial potential of quinoline derivatives has been well-documented. Specifically, derivatives with similar structural features have demonstrated efficacy against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Clostridium difficile. For example, certain quinoline compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL against methicillin-resistant strains .

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. Studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines. The mechanism often involves targeting DNA topoisomerases or disrupting cellular membrane integrity. In vitro assays have indicated that some derivatives can reduce cell viability significantly, with IC50 values typically exceeding 10 μM in various cancer models .

Case Studies

- Antimalarial Efficacy : A study involving quinoline derivatives reported that compounds with trifluoromethyl substitutions exhibited lower IC50 values compared to traditional antimalarials like mefloquine, suggesting enhanced efficacy against resistant strains .

- Antibacterial Action : In a recent investigation, a series of quinoline derivatives were tested against C. difficile, revealing potent activity with MICs around 1.0 μg/mL, comparable to established antibiotics like vancomycin .

- Anticancer Mechanisms : Quinoline-derived compounds were assessed for their ability to induce apoptosis in cancer cells. Specific derivatives were found to cause significant cell death in vitro, correlating with increased apoptotic markers .

Table 1: Biological Activity Summary of Related Quinoline Derivatives

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline:

Key Observations

Substituent Effects on Polarity: The hydroxy derivative (247.61 g/mol) has a high melting point (278–280°C) due to hydrogen bonding from the -OH group .

Pharmaceutical Relevance: The trifluoromethyl group is prevalent in drug candidates for its metabolic stability . 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline is explicitly noted as a pharmaceutical intermediate, suggesting the target compound could serve similar roles .

Synthetic Flexibility: Ethyl carboxylate derivatives (e.g., Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate) highlight the versatility of quinoline scaffolds for further functionalization, such as hydrolysis to carboxylic acids or amidation .

Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline) exhibit enhanced electrophilicity, which may influence reactivity in substitution reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-(2-aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline and related quinoline derivatives?

- Methodological Answer : Key approaches include:

- Electrophilic iodocyclization of perfluoroalkyl propargyl imines/amines to construct 2-perfluoroalkyl quinolines .

- Palladium-catalyzed domino Sonogashira-alkyne carbocyclization for regioselective synthesis of trifluoromethyl-substituted quinolines .

- Condensation reactions with phthalimido-bromo-alkane followed by hydrazine hydrate treatment to introduce aminoalkyl side chains .

- Parallel synthesis strategies for late-stage diversification at specific positions (e.g., 8-aminoquinolines) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography to resolve bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O/N hydrogen bonds) .

- NMR spectroscopy to confirm substituent positions and monitor reaction progress (e.g., monitoring TLC for synthesis completion) .

- Mass spectrometry for molecular weight validation and purity assessment .

Q. What biological activities have been reported for structurally similar quinoline derivatives?

- Methodological Answer :

- DNA adduct formation by aromatic amines (e.g., 4-aminobiphenyl) and heterocyclic amines (e.g., PhIP, IQ) in carcinogenicity studies .

- Enzyme inhibition : γ-Secretase inhibitors (GSIs) and modulators (GSMs) reduce Aβ42 levels, relevant in neurodegenerative disease research .

- Antimicrobial and antitumor activity observed in quinolinylquinoline derivatives via in vitro screening .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl, aminoethylthio groups) influence bioactivity and selectivity?

- Methodological Answer :

- SAR studies demonstrate that the trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Aminoethylthio side chains can modulate receptor binding affinity, as seen in GPR39 agonists (e.g., LY2784544) .

- Comparative assays using analogs with halogen (Cl, F) or methyl substitutions reveal trade-offs between potency and toxicity .

Q. What experimental challenges arise in optimizing the stability and solubility of this compound?

- Methodological Answer :

- Degradation pathways : Enzymatic cleavage (e.g., Comamonas testosteroni enzymes) may reduce in vivo stability, necessitating prodrug strategies .

- Solubility enhancement : Co-crystallization with hydrophilic counterions or formulation with cyclodextrins improves aqueous solubility .

- pH-dependent stability : Protonation of the quinoline nitrogen affects degradation kinetics, requiring buffered storage conditions .

Q. How can researchers resolve contradictory data on carcinogenic vs. therapeutic effects of quinoline derivatives?

- Methodological Answer :

- Mechanistic differentiation : DNA adduct formation (carcinogenic) vs. enzyme inhibition (therapeutic) can be dissected using alkaline comet assays and kinase activity profiling .

- Dose-response studies identify thresholds for toxicity, as seen in heterocyclic amine research .

Q. What advanced applications exist for this compound in probe development or targeted therapy?

- Methodological Answer :

- Fluorescent probes : Functionalization with fluorophores (e.g., dansyl groups) enables tracking of cellular uptake and localization .

- Targeted drug delivery : Conjugation to antibody-drug conjugates (ADCs) improves specificity in cancer models .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.